molecular formula C19H16N4O5 B11084856 N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-nitro-1H-pyrazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B11084856
M. Wt: 380.4 g/mol
InChI Key: DXDIODNHJPGBAC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-nitro-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a benzyl group, a nitro group, and a pyrazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrazole ring and the benzyl group, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives of the benzodioxole moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-nitro-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, although specific studies are required to confirm these activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group and the pyrazole ring are likely to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-amino-1H-pyrazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-hydroxy-1H-pyrazole-5-carboxamide: Similar structure but with a hydroxy group instead of a nitro group.

    N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This group can participate in various reactions and interactions that are not possible with other substituents, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C19H16N4O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-benzyl-5-nitropyrazole-3-carboxamide

InChI

InChI=1S/C19H16N4O5/c24-19(20-10-14-6-7-16-17(8-14)28-12-27-16)15-9-18(23(25)26)21-22(15)11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,24)

InChI Key

DXDIODNHJPGBAC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NN3CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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